molecular formula C17H29N3 B11805948 5-(1-Isobutylpiperidin-2-yl)-N,N,6-trimethylpyridin-2-amine

5-(1-Isobutylpiperidin-2-yl)-N,N,6-trimethylpyridin-2-amine

Cat. No.: B11805948
M. Wt: 275.4 g/mol
InChI Key: LEHNCYWRCSOTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Isobutylpiperidin-2-yl)-N,N,6-trimethylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an isobutyl group and a pyridine ring substituted with trimethyl groups. The compound’s structure imparts specific chemical properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Isobutylpiperidin-2-yl)-N,N,6-trimethylpyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Substitution with Isobutyl Group: The piperidine ring is then substituted with an isobutyl group using an alkylation reaction with isobutyl bromide in the presence of a base like sodium hydride.

    Formation of Pyridine Ring: The pyridine ring is synthesized separately through a condensation reaction involving acetaldehyde and ammonia.

    Coupling of Rings: The piperidine and pyridine rings are coupled together using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a palladium catalyst.

    Trimethylation: The final step involves the trimethylation of the pyridine ring using methyl iodide and a strong base like potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Isobutylpiperidin-2-yl)-N,N,6-trimethylpyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(1-Isobutylpiperidin-2-yl)-N,N,6-trimethylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of 5-(1-Isobutylpiperidin-2-yl)-N,N,6-trimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Isobutyl-2-piperidinyl)-N,N-diisopropyl-2-pyridinamine
  • N-(1-Isobutylpiperidin-2-yl)-N,N,6-trimethylpyridin-2-amine

Uniqueness

5-(1-Isobutylpiperidin-2-yl)-N,N,6-trimethylpyridin-2-amine is unique due to its specific substitution pattern on the piperidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects.

Properties

Molecular Formula

C17H29N3

Molecular Weight

275.4 g/mol

IUPAC Name

N,N,6-trimethyl-5-[1-(2-methylpropyl)piperidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C17H29N3/c1-13(2)12-20-11-7-6-8-16(20)15-9-10-17(19(4)5)18-14(15)3/h9-10,13,16H,6-8,11-12H2,1-5H3

InChI Key

LEHNCYWRCSOTHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N(C)C)C2CCCCN2CC(C)C

Origin of Product

United States

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